molecular formula C2H4O3S B1361825 Ethylene sulfite CAS No. 3741-38-6

Ethylene sulfite

Cat. No. B1361825
CAS RN: 3741-38-6
M. Wt: 108.12 g/mol
InChI Key: WDXYVJKNSMILOQ-UHFFFAOYSA-N
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Description

Ethylene Sulfite is an organo-metallic compound . It is a sulfur analog of ethylene carbonate (EC) and can be used as an electrolytic additive for the formation of liquid electrolytes . These electrolytes are useful in the fabrication of lithium-ion batteries .


Synthesis Analysis

This compound can be prepared by the reaction of ethylene carbonate and KSCN . For this purpose, the KSCN is first melted under vacuum to remove water . Another method for synthesizing this compound involves the reaction between sulfur dioxide and epoxy ethane . In this method, the sulfur dioxide is contact reacted with the epoxy ethane under the existence of a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C2H5O6S2 . The average mass is 189.188 Da and the monoisotopic mass is 188.953308 Da .


Chemical Reactions Analysis

This compound adds to amines to afford 2-mercaptoethylamines . This process is often called mercaptoethylation . Oxidation of thiirane with periodate gives ethylene episulfoxide .


Physical And Chemical Properties Analysis

This compound has a boiling point of 538.2±60.0 °C at 760 mmHg . Its vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 89.2±6.0 kJ/mol . The flash point is 279.3±32.9 °C .

Scientific Research Applications

Electrochemical Performance in Lithium-Ion Batteries

Ethylene sulfite (ES) demonstrates significant benefits as a film-forming additive in lithium-ion batteries. It alters the composition of the solid electrolyte interface (SEI) on graphite anodes, reducing the formation of inorganic compounds. This contributes to a lower resistance of the SEI layer, enhancing the battery's electrochemical performance, particularly at low temperatures (Li et al., 2015), (Ren et al., 2019).

Improvement of Battery Electrolytes

ES has been studied for its potential as an additive in lithium-ion battery electrolytes. It's noted for its ability to improve the decomposition potentials of certain sulfites, making them suitable as solvents or additives in battery electrolytes. The inclusion of ES can significantly enhance the performance and life span of lithium-ion batteries (Yu et al., 2006), (Wrodnigg et al., 2001).

Role in Solid Electrolyte Interphase Film Formation

Research on ES's role in SEI film formation indicates its critical contribution to the stability and function of lithium-ion batteries. It facilitates the formation of protective films on electrode surfaces, ensuring efficient and safe battery operation. This process is vital for enhancing the battery's longevity and performance (Madec et al., 2015), (Xing et al., 2011).

Applications in Direct Methanol Fuel Cells

ETFE-based grafted membranes, which include this compound, have shown promise in direct methanol fuel cells (DMFCs). They offer comparable performance to traditional Nafion membranes, with improved chemical and thermal stability. This development is crucial for enhancing the efficiency and reliability of DMFCs (Aricò et al., 2003), (Saarinen et al., 2006).

Polymer Synthesis and Characterization

This compound is involved in the synthesis of various polymers, including the ring-opening polycondensation of cyclic monomers. Its properties are pivotal in forming polyesters with unique molecular structures,which are characterized by techniques like IR, NMR spectroscopy, and mass spectrometry. These polymers have applications in various fields, including materials science and engineering (Kricheldorf & Petermann, 2001), (Florjańczyk & Raducha, 1993).

Infrared Analysis and Chemical Characterization

This compound has been analyzed through infrared spectroscopy, providing insights into its molecular structure and behavior in various states, such as vapor and solution. Such analyses are crucial for understanding its chemical properties and potential applications in different industrial processes (Dorris, 1970).

Anisotropy of Polarizability

Studies on the anisotropy of polarizability of the sulfite group in molecules like this compound contribute to a deeper understanding of their electronic properties. This research has implications for the development of new materials and chemical processes (Arbuzov et al., 1973).

Development of Polymer Electrolyte Membranes

This compound is involved in the development of grafted membranes based on ETFE for applications in energy storage systems like redox flow-batteries. This research is pivotal in advancing the field of energy storage, offering alternatives to traditional materials with enhanced properties (Li et al., 2017).

XAFS and TOF-SIMS Analysis of Electrode Layers

The analysis of SEI layers on electrodes in lithium-ion batteries using techniques like XAFS and TOF-SIMS has been conducted with this compound as a key component. These studies are essential for understanding the chemical composition and behavior of these layers, which are critical for battery performance and longevity (Ota et al., 2003).

New Membranes for Fuel Cell Applications

This compound plays a role in the development of new membranes for direct methanol fuel cells, offering improved methanol permeability and performance compared to traditional membranes. This research is key to enhancing fuel cell technology (Saarinen et al., 2005).

Mechanism of Action

Safety and Hazards

Ethylene Sulfite is highly flammable and toxic if swallowed or inhaled . It causes serious eye damage . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The global Ethylene Sulfite market is projected to grow from US$ million in 2023 to US$ million by 2029 . It is witnessing significant growth in the near future . In 2023, the 2N segment accounted for a noticeable share of the global this compound Market and is projected to experience significant growth in the near future .

properties

IUPAC Name

1,3,2-dioxathiolane 2-oxide
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InChI

InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2
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InChI Key

WDXYVJKNSMILOQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1COS(=O)O1
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Molecular Formula

C2H4O3S
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DSSTOX Substance ID

DTXSID4020668
Record name Glycol sulfite
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Molecular Weight

108.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Glycol sulfite
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CAS RN

3741-38-6
Record name Ethylene sulfite
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Record name Ethylene sulphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylene sulfite
Reactant of Route 2
Ethylene sulfite
Reactant of Route 3
Ethylene sulfite
Reactant of Route 4
Ethylene sulfite

Q & A

Q1: Why is ethylene sulfite considered a promising electrolyte additive in lithium-ion batteries?

A: this compound (ES) demonstrates the ability to enhance the performance of lithium-ion batteries, particularly those utilizing graphitic anodes. [] This improvement stems from its ability to form a stable solid electrolyte interphase (SEI) layer on the anode surface. [, , ] This protective layer inhibits the co-intercalation of propylene carbonate (PC), a common electrolyte solvent, into the graphite, thus improving the battery's cycling stability. [, ]

Q2: How does the reduction potential of this compound compare to that of common electrolyte solvents like propylene carbonate?

A: Theoretical calculations have revealed that this compound possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to propylene carbonate. [, ] This difference translates to a lower reduction potential for this compound (approximately 1.8 V vs. Li/Li+), implying that it will be preferentially reduced on the anode surface before the electrolyte solvent. [, ]

Q3: What are the key products formed during the reductive decomposition of this compound in a lithium-ion battery?

A: Density functional theory (DFT) studies indicate that upon reduction, this compound undergoes a ring-opening decomposition. This process leads to the formation of various products, including lithium sulfite (Li2SO3), (CH2OSO2Li)2, and CH3CH(OSO2Li)CH2OCO2Li, which contribute to the formation of the protective SEI layer. [, ] Notably, the presence of co-solvents like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) can influence the ring-opening reaction pathway and the final product distribution. []

Q4: Can this compound be used in high-voltage lithium-ion batteries?

A: While this compound demonstrates promise as an additive, its application in high-voltage systems, particularly those employing LiNi0.5Mn1.5O4 cathodes, requires careful consideration. Research suggests that this compound can be electrochemically oxidized at potentials around 4.05 V vs. Li/Li+. [] This oxidation can lead to the formation of thick, resistive layers on the cathode surface, ultimately diminishing the battery's capacity and performance. []

Q5: How does the presence of other additives, such as vinylene carbonate (VC), affect the behavior of this compound in lithium-ion batteries?

A: Studies indicate that incorporating both vinylene carbonate and this compound in the electrolyte can lead to a synergistic effect. While vinylene carbonate primarily contributes to SEI formation on both electrodes, the presence of this compound introduces additional sulfur-containing species into the SEI composition, potentially influencing its properties and long-term stability. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.

Q7: Which spectroscopic techniques are commonly employed to characterize this compound?

A: Researchers utilize a combination of spectroscopic methods to investigate the structure and properties of this compound. Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecule, particularly the characteristic S=O stretching vibrations, which are sensitive to the surrounding environment. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, offers valuable information about the arrangement of atoms and the conformation of the molecule in solution. [, ] Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the elemental composition and chemical states of this compound within complex mixtures, such as SEI layers formed in batteries. [, ]

Q8: What is the impact of this compound on the morphology of lithium deposits on the anode surface?

A: In situ atomic force microscopy (AFM) studies have revealed that the addition of this compound to propylene carbonate-based electrolytes can lead to a less homogeneous SEI layer on the lithium anode surface compared to additive-free electrolytes or those containing fluoroethylene carbonate (FEC). [] This inhomogeneity might arise from the formation of various decomposition products with different morphologies and properties. [, ]

Q9: Can this compound be used in combination with ionic liquids as an electrolyte for lithium metal batteries?

A: Yes, research suggests that this compound can be incorporated into ionic liquid-based electrolytes, such as those containing N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide (PP13TFSA), to improve the cycling performance and stability of lithium metal anodes. [, ] The presence of this compound promotes the formation of a more desirable morphology of lithium deposits, potentially by influencing the composition and properties of the SEI layer. [, ]

Q10: Does this compound exhibit any catalytic properties?

A: While this compound itself may not be a catalyst, it can participate in reactions as a reactant, leading to the formation of desired products. For example, it reacts with diethyl N-phenyliminocarbonate to yield 3-phenyloxazolidone-2, releasing carbon dioxide in the process. []

Q11: How is computational chemistry being used to understand the behavior of this compound in lithium-ion batteries?

A: Computational chemistry, particularly DFT calculations, plays a crucial role in understanding the reductive decomposition mechanisms of this compound and its role in SEI formation. [, , , ] By modeling the interactions between this compound, electrolyte solvents, lithium ions, and electrode surfaces, researchers can predict reaction pathways, product distributions, and the impact of different additives on the SEI layer's properties. [, ]

Q12: Have there been any studies on the molecular dynamics of this compound in electrolyte solutions?

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in electrolyte solutions, particularly in the context of its interaction with other electrolyte components and its impact on Li+ solvation. These simulations provide valuable insights into the molecular-level interactions that govern the performance and stability of this compound-containing electrolytes. [, ]

Q13: Is there any information available regarding the environmental impact and degradation of this compound?

A13: While the provided research papers primarily focus on the electrochemical performance and applications of this compound, information about its environmental impact and degradation pathways remains limited. Further research is needed to assess its ecotoxicological effects and develop strategies for its responsible use, recycling, and disposal.

Q14: Are there any alternative compounds being investigated that offer similar functionalities to this compound in battery electrolytes?

A: Yes, researchers are actively exploring various alternatives to this compound as electrolyte additives. These include other sulfite-based compounds like vinyl this compound (VES), [] as well as compounds with different functional groups such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), and propane sultone (PS). [, , ] The choice of additive depends on factors such as the desired electrochemical performance, compatibility with other electrolyte components, and cost-effectiveness.

Q15: What are some essential tools and resources for researchers studying this compound and its applications?

A15: Researchers studying this compound utilize a wide range of tools and resources, including:

    Q16: Apart from lithium-ion batteries, what are some other potential applications of this compound being explored?

    A16: this compound demonstrates potential in various applications, including:

    • Polymer synthesis: It can be employed as a monomer in ring-opening polymerization reactions to synthesize poly(this compound), a biodegradable polymer with potential applications in packaging and biomedical fields. []
    • Organic synthesis: this compound can act as a reagent in organic synthesis, facilitating specific chemical transformations. []
    • Electrolyte additive for supercapacitors: Research suggests that this compound can be incorporated into electrolytes for supercapacitors, potentially enhancing their performance characteristics. []

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